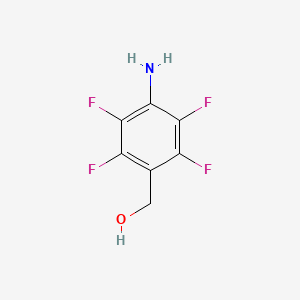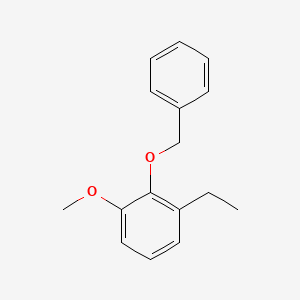
4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester is a boronic ester compound that has gained significant attention in organic synthesis. Boronic esters are known for their versatility and utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is particularly valuable due to its stability and reactivity, making it a useful building block in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester typically involves the reaction of a boronic acid with pinacol in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactor systems allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids or other oxidized products.
Reduction: Reduction reactions can convert the boronic ester to corresponding alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield boronic acids, while reduction reactions can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized organic compounds.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester has numerous applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.
Medicine: Boronic esters are explored for their potential in drug delivery systems and as enzyme inhibitors.
Industry: The compound is valuable in the production of polymers, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester exerts its effects involves the formation of boron-oxygen bonds. These bonds are crucial in various chemical transformations, including the formation of carbon-carbon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in radical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(tert-Butoxycarbonyl)phenylboronic acid, pinacol ester
- Allylboronic acid pinacol ester
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester is unique due to its stability and reactivity, which make it a versatile building block in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields of research and industry set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C14H25BO4 |
|---|---|
Molekulargewicht |
268.16 g/mol |
IUPAC-Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate |
InChI |
InChI=1S/C14H25BO4/c1-12(2,3)17-11(16)9-8-10-15-18-13(4,5)14(6,7)19-15/h8,10H,9H2,1-7H3 |
InChI-Schlüssel |
CYRJZJAKGYDHIQ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dihydro-1H-benzo[f]isochromene](/img/structure/B13682748.png)
![Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)

![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)




![3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13682795.png)

![Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13682798.png)



